molecular formula C15H15N5O3S B2833197 (1H-indol-2-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone CAS No. 2034488-26-9

(1H-indol-2-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone

Cat. No. B2833197
M. Wt: 345.38
InChI Key: HDXKUMQPXUBNAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of indole, a heterocyclic compound that is significant in natural products and drugs . Indole derivatives are known to possess various biological activities and have been used for the treatment of various disorders in the human body . They are also known to bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .


Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . A variety of indole derivatives have been synthesized for screening different pharmacological activities . For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization .


Molecular Structure Analysis

Indole is known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Chemical Reactions Analysis

Indole derivatives are known to undergo various chemical reactions. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . Also, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .


Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary. For instance, the compounds synthesized are thermally stable with decomposition onset temperatures ranging from 147–228 °C, exhibit acceptable densities (1.77–1.80 g cm −3) and optimal oxygen balance .

Scientific Research Applications

Chemical Transformations and Synthetic Applications

Chemical transformations and synthetic methodologies involving azetidinone derivatives have been extensively studied, demonstrating the versatility of these compounds in organic synthesis. For instance, the reaction of specific oxazolines with ethanol and toluene-p-sulphonic acid leads to the formation of azetidinone derivatives, showcasing the reactivity of these compounds under acidic conditions (Corbett & Stoodley, 1974). Furthermore, the analysis of azepane isomers and the detection of enzyme inhibitors highlight the importance of azetidinone structures in the design of biologically active compounds (Nakajima et al., 2012).

Catalysis and Enantioselective Synthesis

Azetidinone derivatives play a crucial role in catalysis, particularly in asymmetric synthesis. The synthesis of dimethyl sulfomycinamate through a multistep process involving azetidinone intermediates demonstrates the potential of these compounds in constructing complex molecular architectures with regiocontrol (Bagley et al., 2005). Additionally, the development of enantiopure azetidinone amino acids for catalytic asymmetric addition to aldehydes further emphasizes the utility of azetidinone structures in achieving high enantioselectivity in synthetic chemistry (Wang et al., 2008).

Biological Activities and Pharmacological Potential

Azetidinone derivatives exhibit a range of biological activities, which is reflected in the synthesis of monobactams with azetidinone structures showing strong activity against gram-negative bacteria (Haruo et al., 1988). The modification of sulfazecin to generate azetidinone-1-sulfonic acid derivatives also highlights the exploration of these compounds for enhanced antibacterial properties, underscoring their pharmacological significance (Kishimoto et al., 1984).

Future Directions

The future directions for the study of indole derivatives are vast. Given their diverse biological activities, there is an immeasurable potential for these compounds to be explored for newer therapeutic possibilities . The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry .

properties

IUPAC Name

1H-indol-2-yl-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3S/c1-19-9-16-18-15(19)24(22,23)11-7-20(8-11)14(21)13-6-10-4-2-3-5-12(10)17-13/h2-6,9,11,17H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXKUMQPXUBNAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-indol-2-yl)(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.